1-(Cyclopropanesulfonyl)azetidin-3-amine
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Overview
Description
1-(Cyclopropanesulfonyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)azetidin-3-amine can be achieved through several methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and provides good yields of the desired product.
Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . This approach allows for the preparation of azetidines with various functional groups.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation and solid supports, as mentioned earlier, can be adapted for large-scale production. Additionally, the use of bench-stable commercial materials and straightforward reaction conditions makes the industrial synthesis more feasible .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted azetidines, and various functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
1-(Cyclopropanesulfonyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The ring strain in the azetidine ring can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-amine: Similar in structure but lacks the cyclopropanesulfonyl group.
1-(Cyclopropanesulfonyl)azetidin-3-ol: Contains a hydroxyl group instead of an amine group.
1-(Cyclopropylsulfonyl)azetidine: Similar but with different substituents on the azetidine ring
Uniqueness
1-(Cyclopropanesulfonyl)azetidin-3-amine is unique due to the presence of both the cyclopropanesulfonyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopropylsulfonylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c7-5-3-8(4-5)11(9,10)6-1-2-6/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMLKRQQIIXOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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